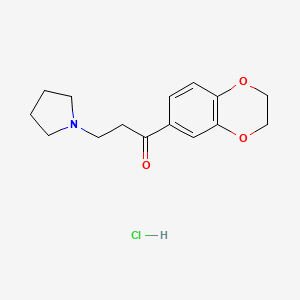
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an ethyl ester group, an iodine atom, and two methyl groups attached to the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the ester group to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, or other nucleophiles in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., sodium hydroxide).
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation Reactions: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution Reactions: Azide, cyanide, or other substituted derivatives.
Reduction Reactions: Alcohols or deiodinated derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophiles makes it a versatile molecule in biochemical reactions .
Comparaison Avec Des Composés Similaires
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate: This compound has a chlorine atom instead of an iodine atom.
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: This compound has a bromine atom instead of an iodine atom.
Ethyl 4-fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylate: This compound has a fluorine atom instead of an iodine atom.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry. The compound’s synthesis, reactivity, and applications highlight its importance in advancing scientific knowledge and developing new technologies.
Propriétés
IUPAC Name |
ethyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCGRANJIWLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950750.png)
![4-[(E)-3-(2-hydroxy-4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B7950752.png)
![tert-butyl 4-oxo-5-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950756.png)


![4-oxa-1,10-diazatricyclo[7.3.1.0?,(1)(3)]trideca-5,7,9(13)-triene-11,12-dione](/img/structure/B7950784.png)

![Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate](/img/structure/B7950793.png)






